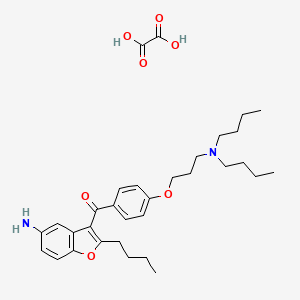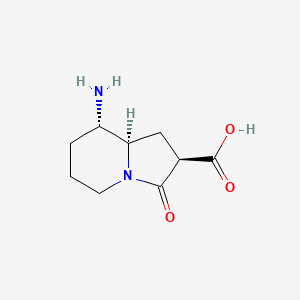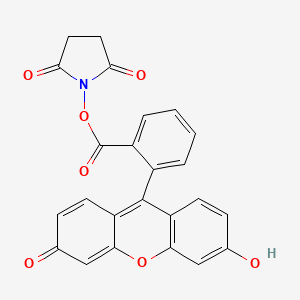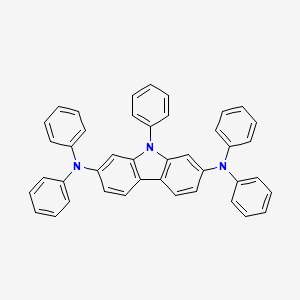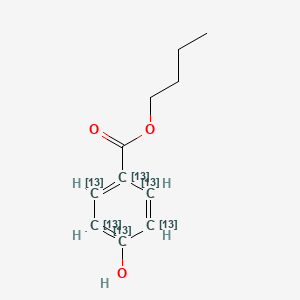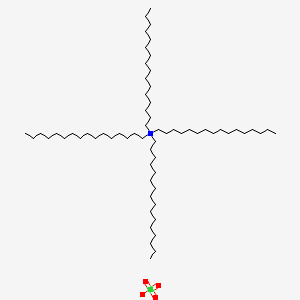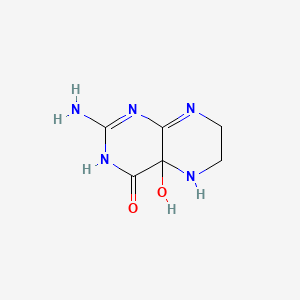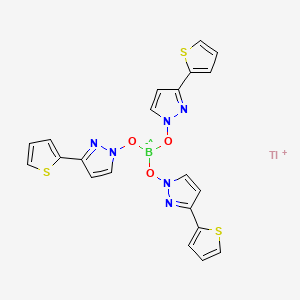
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase, an enzyme involved in the production of amyloid beta peptides. These peptides are associated with the development of Alzheimer's disease, and gamma-secretase inhibitors like L-685,458 have shown promise as potential treatments for this devastating condition.
Mécanisme D'action
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- works by inhibiting gamma-secretase, an enzyme complex that cleaves the amyloid precursor protein to produce amyloid beta peptides. By blocking this process, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- reduces the accumulation of amyloid beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the production of amyloid beta peptides, improving cognitive function, and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is its potency and selectivity for gamma-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease. However, its high affinity for gamma-secretase also means that it can have off-target effects, which must be carefully controlled for in experiments.
Orientations Futures
There are a number of potential future directions for research on 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- and other gamma-secretase inhibitors. These include:
1. Further studies of the safety and efficacy of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- in animal models and humans.
2. Exploration of the use of gamma-secretase inhibitors in combination with other therapies, such as immunotherapy or anti-inflammatory agents.
3. Development of more selective gamma-secretase inhibitors with fewer off-target effects.
4. Investigation of the role of gamma-secretase in other diseases, such as cancer and cardiovascular disease.
In conclusion, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is a promising therapeutic agent for Alzheimer's disease, with a well-understood mechanism of action and a range of potential applications. Further research is needed to fully explore its potential and to develop more effective treatments for this devastating condition.
Méthodes De Synthèse
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the reaction of a protected amino acid with a morpholine derivative, followed by deprotection and coupling with a diphenylmethyl group.
Applications De Recherche Scientifique
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for Alzheimer's disease. It has been shown to reduce the production of amyloid beta peptides in cell culture and animal models, and to improve cognitive function in some studies.
Propriétés
Numéro CAS |
125792-46-3 |
|---|---|
Nom du produit |
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- |
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.451 |
Nom IUPAC |
(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C21H26N2O2/c1-17(16-23-12-14-25-15-13-23)21(20(22)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H2,22,24)/t17-/m1/s1 |
Clé InChI |
NLPPXEVCOCNANN-QGZVFWFLSA-N |
SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



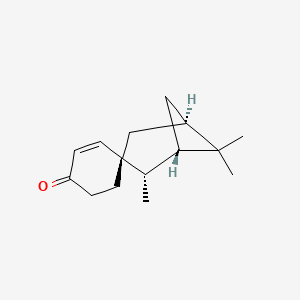
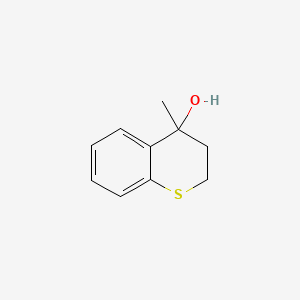
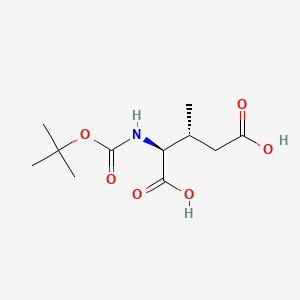
![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)
